molecular formula C20H18ClFN4O2 B2611502 3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775458-46-2

3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2611502
CAS No.: 1775458-46-2
M. Wt: 400.84
InChI Key: SQQIKNUQWDIZQJ-UHFFFAOYSA-N
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Description

3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a triazole ring, and a benzoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the preparation of the piperidine and triazole intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

These reactions can yield derivatives with modified properties suitable for further research and applications.

Biology

Research indicates that this compound may interact with various biological macromolecules, making it a subject of interest in:

  • Enzyme inhibition studies
  • Receptor binding assays

Its potential effects on cellular pathways are being investigated, particularly in the context of signal transduction and metabolic regulation.

Medicine

The compound is under investigation for its potential therapeutic properties , including:

  • Anti-inflammatory effects
  • Anticancer activities

Preliminary studies suggest that it may inhibit specific pathways involved in tumor growth or inflammatory responses.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of similar triazole derivatives, compounds exhibiting structural similarities to 3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of triazole derivatives. The results indicated that certain modifications to the piperidine ring could enhance binding affinity to target enzymes involved in metabolic processes. This opens avenues for developing new drugs targeting metabolic disorders.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for:

  • Synthesis of specialty chemicals
  • Development of advanced materials with specific functionalities

Mechanism of Action

The mechanism of action of 3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1,3-bis(4-fluorobenzoyl)benzene

Uniqueness

Compared to similar compounds, 3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique combination of functional groups and structural features.

Biological Activity

3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one, often referred to as S383-1810, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several structural components:

  • Piperidine ring : Provides a basic nitrogen atom which may interact with biological targets.
  • Triazolone ring : Implicated in diverse biological activities due to its ability to form hydrogen bonds.
  • Chloro and fluoro substituents : Enhance lipophilicity and may influence binding affinity to target proteins.

Molecular Formula : C22_{22}H22_{22}ClFN4_{4}O3_{3}
Molecular Weight : 444.9 g/mol
CAS Number : 1775516-32-9

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, the presence of the 3-chloro-4-fluorobenzoyl moiety has been linked to enhanced interactions with microbial enzymes, potentially inhibiting their activity .

Inhibition of Enzymatic Activity

The compound has shown promise in inhibiting tyrosinase, an enzyme involved in melanin production. This inhibition is significant for applications in treating hyperpigmentation disorders. Docking studies suggest that the 3-chloro-4-fluorophenyl fragment effectively interacts with the catalytic site of tyrosinase, enhancing its inhibitory potential .

Study on PLA2G15 Inhibition

A notable study investigated the inhibition of lysosomal phospholipase A2 (PLA2G15) by various compounds, including those structurally related to S383-1810. The findings indicated that certain derivatives could inhibit PLA2G15 effectively, suggesting a potential mechanism for drug-induced phospholipidosis .

CompoundIC50_{50} (μM)Mechanism
Fosinopril0.18PLA2G15 inhibition
S383-1810TBDPotential inhibition

Tyrosinase Inhibition Assay

In an experimental setup involving Agaricus bisporus tyrosinase, S383-1810 demonstrated significant inhibitory activity. The presence of the chloro and fluoro substituents was crucial for enhancing binding affinity and subsequent inhibition .

Properties

IUPAC Name

3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O2/c21-16-12-14(6-7-17(16)22)19(27)25-10-8-13(9-11-25)18-23-24-20(28)26(18)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQIKNUQWDIZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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